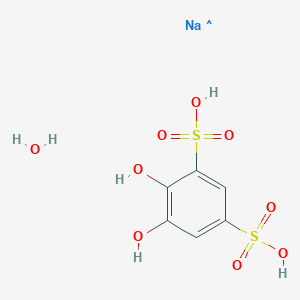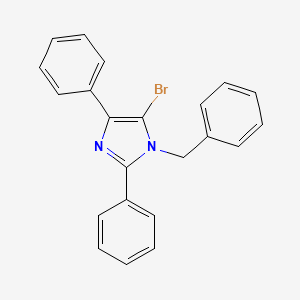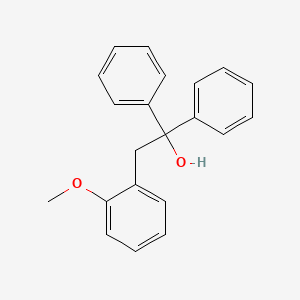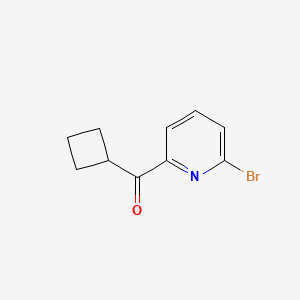
Tiron free acid hydrate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Tiron free acid hydrate sodium typically involves the sulfonation of 4,5-dihydroxybenzene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product .
Industrial Production Methods: : Industrially, the production of this compound involves large-scale sulfonation processes, followed by purification steps such as crystallization and filtration to obtain the pure compound. The use of advanced techniques like X-ray diffraction and thermogravimetric analysis ensures the quality and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: : Tiron free acid hydrate sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. It is an efficient chelator of metal ions and participates in enzyme reactions .
Common Reagents and Conditions: : Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with controlled pH and temperature .
Major Products Formed: : The major products formed from these reactions include metal-tiron complexes and semiquinone radicals. These products are often analyzed using techniques like electron paramagnetic resonance (EPR) spectroscopy .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Tiron free acid hydrate sodium is used as a chelating agent to study metal ion interactions and as a reagent in photometric titrations .
Biology: : In biological research, it is employed to investigate intracellular electron transfer reactions and as an antioxidant to scavenge free radicals .
Medicine: : In medicine, this compound is explored for its potential to mitigate redox-induced toxicity and as a therapeutic agent in conditions involving oxidative stress .
Industry: : Industrial applications include its use in the purification of water and as a component in coordination polymers for various technological applications .
Mecanismo De Acción
Tiron free acid hydrate sodium exerts its effects primarily through its ability to chelate metal ions and scavenge free radicals. Its small size allows it to enter cells easily, where it modulates intracellular electron transfer reactions. The compound forms semiquinone radicals upon reduction, which are detectable by EPR spectroscopy . This mechanism is crucial for its antioxidant properties and its role in mitigating oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds: : Compounds similar to Tiron free acid hydrate sodium include chromotropic acid and other polyhydroxyl compounds that form complexes with boric acid .
Uniqueness: : this compound is unique due to its high efficiency as a chelator and its ability to act as an electron trap. Unlike other similar compounds, it does not form molecular spin-adducts but is more functional as an electron trap, making it particularly useful in measuring electron release in hypoxic conditions .
Propiedades
Fórmula molecular |
C6H8NaO9S2 |
|---|---|
Peso molecular |
311.2 g/mol |
InChI |
InChI=1S/C6H6O8S2.Na.H2O/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;1H2 |
Clave InChI |
MJUZSLATYCDADI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B15132715.png)
![5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132723.png)


![1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane](/img/structure/B15132753.png)
![Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15132754.png)

![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
![5,36,42,73-tetrazanonadecacyclo[38.34.0.03,38.04,20.06,19.07,16.09,14.021,37.022,35.025,34.027,32.041,57.043,56.044,53.046,51.058,74.059,72.062,71.064,69]tetraheptaconta-1(74),3,6(19),7(16),9,11,13,17,20,22(35),23,25(34),27,29,31,37,40,43(56),44(53),46,48,50,54,57,59(72),62(71),64,66,68-nonacosaene-2,8,15,26,33,39,45,52,63,70-decone](/img/structure/B15132775.png)
![azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid](/img/structure/B15132784.png)



![10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15132814.png)
